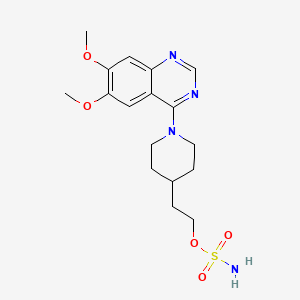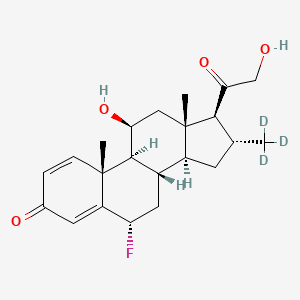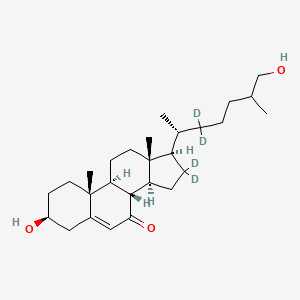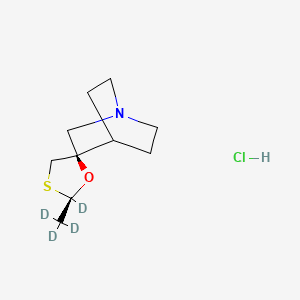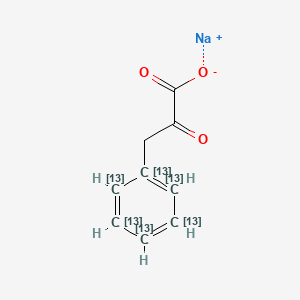
(R)-Zanubrutinib-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Zanubrutinib-d5 is a deuterated form of ®-Zanubrutinib, a potent and selective inhibitor of Bruton’s tyrosine kinase. This compound is used in the treatment of various B-cell malignancies. The deuterium atoms in ®-Zanubrutinib-d5 replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Zanubrutinib-d5 involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Coupling Reactions: Formation of the core structure through coupling reactions.
Purification: Isolation and purification of the final product.
Industrial Production Methods
Industrial production of ®-Zanubrutinib-d5 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity.
Scalability: Adapting the synthesis for large-scale production.
Quality Control: Rigorous testing to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
®-Zanubrutinib-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
科学研究应用
®-Zanubrutinib-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on B-cell signaling pathways.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies.
Industry: Utilized in the development of new pharmaceuticals and drug formulations.
作用机制
®-Zanubrutinib-d5 exerts its effects by inhibiting Bruton’s tyrosine kinase, a key enzyme in B-cell receptor signaling. This inhibition leads to:
Blocking B-cell Activation: Preventing the activation and proliferation of malignant B-cells.
Inducing Apoptosis: Promoting programmed cell death in cancerous cells.
Disrupting Signaling Pathways: Interfering with downstream signaling pathways involved in cell survival and proliferation.
相似化合物的比较
Similar Compounds
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in similar therapeutic applications.
Acalabrutinib: A selective inhibitor with a similar mechanism of action.
Tirabrutinib: Another compound targeting Bruton’s tyrosine kinase.
Uniqueness
®-Zanubrutinib-d5 is unique due to its deuterated structure, which enhances its metabolic stability and pharmacokinetic properties compared to non-deuterated analogs. This can lead to improved efficacy and reduced side effects in clinical applications.
属性
分子式 |
C27H29N5O3 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC 名称 |
(7R)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1/i3D,4D,5D,6D,7D |
InChI 键 |
RNOAOAWBMHREKO-FLILWQMJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H] |
规范 SMILES |
C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



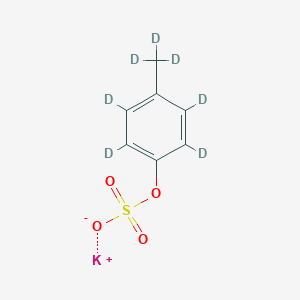
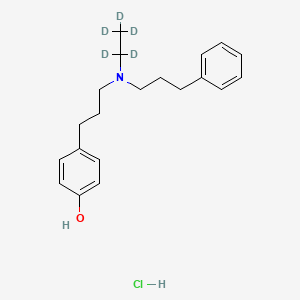

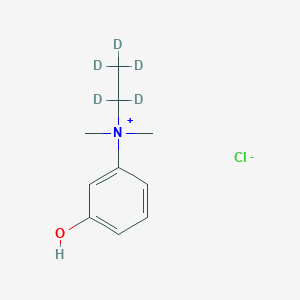
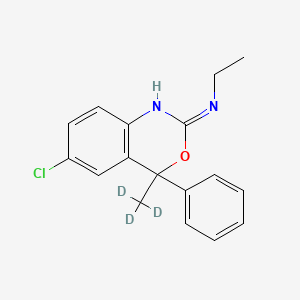
![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)
